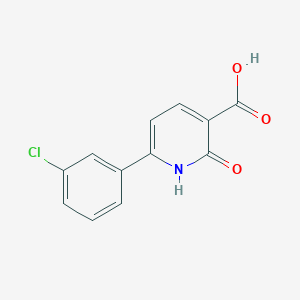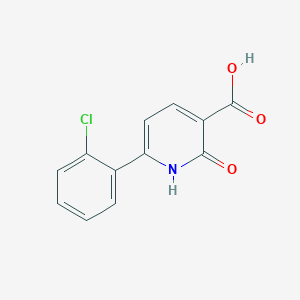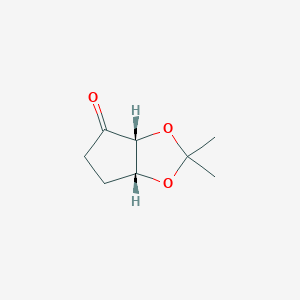
6,6-Diethoxyhexanoic acid
Übersicht
Beschreibung
6,6-Diethoxyhexanoic acid: is an organic compound with the molecular formula C10H20O4 It is a derivative of hexanoic acid, where the sixth carbon atom is substituted with two ethoxy groups
Wirkmechanismus
Target of Action
6,6-Diethoxyhexanoic acid is a derivative of omega-6 fatty acids . Omega-6 fatty acids are polyunsaturated fatty acids that act as precursors to potent lipid mediator signaling molecules with either pro-inflammatory and anti-inflammatory effects . Cells involved in the inflammatory response are typically rich in the omega-6 fatty acid arachidonic acid .
Mode of Action
Omega-6 fatty acids mediate pro-inflammatory effects at the cellular level and compete for the same rate-limiting enzymes with omega-3 fatty acids . Arachidonic acid is converted to inflammatory mediators such as omega-6 prostaglandins and leukotriene eicosanoids during the inflammatory cascade .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of omega-6 fatty acids. Linoleic acid, the simplest omega-6 fatty acid, can generate longer omega-6 polyunsaturated fatty acids such as eicosanoids, endocannabinoids, and lipoxins by the insertion of additional double bonds during consecutive elongation and desaturation mechanisms .
Pharmacokinetics
It’s known that pharmacokinetics involves the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of a drug’s effect . Factors such as renal function, genetic makeup, sex, age, and individual physiology can influence the pharmacokinetic parameters .
Result of Action
The result of the action of this compound is likely to be similar to that of other omega-6 fatty acids. These fatty acids mediate pro-inflammatory effects at the cellular level . High intake of omega-6 polyunsaturated fatty acids, along with low intakes of omega-3 polyunsaturated fatty acids, shifts the physiological state to one that is proinflammatory and prothrombotic .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, the acidity or alkalinity of the environment could affect the compound’s action . Additionally, the presence of other compounds, such as other fatty acids, could also influence its efficacy and stability .
Biochemische Analyse
Biochemical Properties
6,6-Diethoxyhexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with esterases, which catalyze the hydrolysis of ester bonds in the compound, leading to the formation of hexanoic acid and ethanol. Additionally, this compound can interact with dehydrogenases, which are involved in oxidation-reduction reactions, affecting the redox state of cells .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving lipid metabolism. The compound has been shown to modulate the expression of genes related to fatty acid synthesis and degradation, thereby impacting cellular metabolism. Furthermore, this compound can affect cell proliferation and differentiation, making it a compound of interest in studies related to cell growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of the compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cell growth. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Studies have identified threshold doses beyond which the adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce hexanoic acid and ethanol, which are further processed by other metabolic enzymes. The compound can also influence the flux of metabolites through pathways related to fatty acid metabolism, affecting the levels of key intermediates and end products. These metabolic interactions are essential for understanding the broader impact of this compound on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s effects at the cellular level .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production. These localization patterns are important for understanding the functional roles of this compound within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethoxyhexanoic acid typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: Hexanoic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl hexanoate.
Ethoxylation: Ethyl hexanoate is then subjected to ethoxylation using ethylene oxide under basic conditions to introduce the ethoxy groups at the sixth carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Diethoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of substituted hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,6-Diethoxyhexanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds and as a probe in metabolic studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug delivery agent and its bioactivity in various medical applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Hexanoic Acid: The parent compound without ethoxy substitutions.
6-Hydroxyhexanoic Acid: A similar compound with a hydroxyl group instead of ethoxy groups.
6-Aminohexanoic Acid: Contains an amino group at the sixth carbon position.
Comparison: 6,6-Diethoxyhexanoic acid is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. Compared to hexanoic acid, it has enhanced solubility and reactivity. Unlike 6-hydroxyhexanoic acid and 6-aminohexanoic acid, the ethoxy groups provide different functional capabilities, making it suitable for specific applications in synthesis and industry.
Eigenschaften
IUPAC Name |
6,6-diethoxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-3-13-10(14-4-2)8-6-5-7-9(11)12/h10H,3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUQHLXHMKNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCC(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)


![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)



![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)



![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)
